1β-Hydroxydeoxycholic Acid-d5

CYP3A phenotyping LC-MS/MS bioanalysis stable isotope internal standard

1β-Hydroxydeoxycholic acid-d5 (1β-OH-DCA-d5) is a penta-deuterated secondary bile acid derivative with molecular formula C₂₄H₃₅D₅O₅ and molecular weight 413.60 g/mol. It is the stable isotope-labeled analog of the endogenous CYP3A metabolite 1β-hydroxydeoxycholic acid, formed via CYP3A4/5/7-mediated 1β-hydroxylation of deoxycholic acid.

Molecular Formula C₂₄H₃₅D₅O₅
Molecular Weight 413.6
Cat. No. B1156637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1β-Hydroxydeoxycholic Acid-d5
Synonyms1β,3α,12α-Trihydroxy-5β-cholan-24-oic Acid-d5;  1β,3α,12α-Trihydroxy-5β-cholanoic Acid-d5;  (1β,3α,5β,12α)-1,3,12-Trihydroxycholan-24-oic Acid-d5
Molecular FormulaC₂₄H₃₅D₅O₅
Molecular Weight413.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1β-Hydroxydeoxycholic Acid-d5 for Bioanalytical Quantification of CYP3A Activity: A Stable Isotope-Labeled Internal Standard


1β-Hydroxydeoxycholic acid-d5 (1β-OH-DCA-d5) is a penta-deuterated secondary bile acid derivative with molecular formula C₂₄H₃₅D₅O₅ and molecular weight 413.60 g/mol . It is the stable isotope-labeled analog of the endogenous CYP3A metabolite 1β-hydroxydeoxycholic acid, formed via CYP3A4/5/7-mediated 1β-hydroxylation of deoxycholic acid [1]. The compound’s primary utility is as a deuterated internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods that quantify 1β-OH-DCA and its glycine and taurine conjugates in human plasma or urine [2].

Why 1β-Hydroxydeoxycholic Acid-d5 Cannot Be Substituted by Its Unlabeled Analog or the d4 Variant in Quantitative CYP3A Biomarker Workflows


In quantitative LC–MS/MS bioanalysis, the internal standard must be chemically identical to the analyte yet distinguishable by mass. The unlabeled compound (1β-OH-DCA) co-elutes with the endogenous analyte, producing identical precursor and product ions that preclude independent detection, making it unsuitable as an IS [1]. The d4 variant (1β-Hydroxydeoxycholic Acid-d4, MW 412.53) carries only four deuterium atoms, which may result in mass spectral overlap if the analyte’s natural isotopologue abundance encroaches on the IS channel at the +4 Da shift—a risk that increases at low analyte concentrations where the IS signal must dominate without cross-talk . The d5 compound, with a mass shift of +5 Da and a molecular ion at m/z 412.3 [M–H]⁻ versus 407.3 for the unlabeled analyte, provides a clean 5 Da separation that minimizes isotopic cross-contamination, a requirement confirmed in validated assays achieving a lower limit of quantitation (LLOQ) of 50 pg/mL for 1β-OH-DCA in human plasma [2].

Quantitative Differentiation Evidence for 1β-Hydroxydeoxycholic Acid-d5 Against Key Comparators


Mass Spectrometric Separation: d5 (5 Da Shift) Versus d4 (4 Da Shift) Internal Standard Performance in Low-Concentration Bioanalysis

The d5 compound provides a +5 Da mass shift (MW 413.60, [M–H]⁻ m/z 412.3) relative to the unlabeled analyte (MW 408.6, [M–H]⁻ m/z 407.3), compared with the +4 Da shift for the d4 variant (MW 412.53, [M–H]⁻ m/z 411.3). In the validated 4-in-1 LC–MS/MS assay, the d5 internal standard enabled an LLOQ of 0.05 ng/mL (50 pg/mL) for 1β-OH-DCA in human plasma, a sensitivity level at which isotopic cross-talk from the analyte’s M+4 natural isotopologue into the d4 IS channel would compromise quantification accuracy [1]. The assay used a surrogate matrix for calibration standards and QC samples, with protein precipitation extraction coupled to UHPLC–MS/MS in negative-ion selected reaction monitoring mode [1].

CYP3A phenotyping LC-MS/MS bioanalysis stable isotope internal standard

CYP3A Inhibition Detection: 1β-OH-DCA Versus 4β-Hydroxycholesterol as Endogenous DDI Biomarkers

The 1β-OH-DCA biomarker (for which the d5 compound serves as the quantitative IS) demonstrated an 81–85% reduction in total plasma exposure (AUCLST, AUC24h, Cmax, mean concentration) following strong CYP3A inhibition with itraconazole, and a 39% reduction in Cmax and AUC0–24h following moderate CYP3A inhibition with fluconazole [1][2]. In contrast, 4β-hydroxycholesterol (4β-HC) shows only a ~20% decrease under strong CYP3A inhibition and is considered unsuitable for detecting moderate CYP3A inhibition due to its long half-life (several days) and narrow dynamic range [2][3].

drug-drug interaction CYP3A inhibition endogenous biomarker

Dynamic Response Range Under CYP3A Induction: 1β-OH-DCA Versus 4β-HC

Under rifampin induction (600 mg/day for 7 days), total 1β-OH-DCA plasma exposures increased 6.8- to 10.3-fold (AUCLST: 6.8×; AUC24h: 7.8×; Cmax: 8.3×; mean concentration: 10.3×) [1]. In a separate study, the 1β-OH-DCA/DCA urinary metabolic ratio showed an 11.4-fold induction ratio (p < 0.01) following rifampicin treatment [2]. By comparison, 4β-HC typically exhibits a 2- to 3-fold increase under similar induction conditions, constrained by its long half-life (estimated 17 days) [1][3].

CYP3A induction biomarker dynamic range rifampin

Biomarker Half-Life and Responsiveness: 1β-OH-DCA (4 Days) Versus 4β-HC (~17 Days)

The half-life of the urinary 1β-OH-DCA/ToDCA metabolic ratio was estimated at 4 days in healthy volunteers following CYP3A inhibitor treatment, enabling relatively rapid assessment of enzyme activity changes [1]. The correlation between the 1β-OH-DCA/ToDCA ratio and oral midazolam clearance was significant (rs = 0.53, p < 0.01), and a maximum inhibition effect of 75% reduction was achieved within 6 days of itraconazole dosing (100 mg once daily) [1]. In contrast, 4β-HC has an estimated half-life of approximately 17 days, requiring weeks to reach new steady-state levels and limiting its utility for acute DDI assessments [2].

biomarker half-life CYP3A phenotyping urinary biomarker

Multiplex Quantification Compatibility: 4-in-1 LC–MS/MS Method Using d5 IS Versus Single-Analyte Approaches

The d5 internal standard enabled simultaneous quantification of four bile acids (DCA: 4–2000 ng/mL; 1β-OH-DCA, 1β-OH-G-DCA, 1β-OH-T-DCA: 0.05–100 ng/mL) in a single validated LC–MS/MS run compliant with ICH M10 guidance, using protein precipitation and UHPLC–MS/MS [1]. By contrast, earlier published methods for 1β-OH-DCA quantification using non-deuterated IS or surrogate IS required separate sample preparation workflows for each analyte class, increasing total analysis time [2]. The 4-in-1 method with d5 IS represents the first reported fully integrated assay for these four CYP3A-relevant bile acids [1].

multiplex assay bile acid quantification ICH M10 validation

Synthesis-Derived Purity and Isotopic Enrichment Consistency of d5 Versus d4 Labeled Forms

The 12-step synthesis of 1β-hydroxydeoxycholic acid-d5 achieves site-specific deuteration at C2, C4, C11, C15, and C23 positions with per-position efficiencies of 89–98%, resulting in overall isotopic enrichment ≥98 atom% D [1]. Vendor specifications confirm ≥98% chemical purity by HPLC and ≥98% deuterium incorporation for the d5 product . For the d4 major variant, purity is specified as ~97% by NMR with ~98% atom D, but the four-position deuteration inherently yields a lower mass separation from the unlabeled analyte .

deuterium incorporation chemical purity isotopic enrichment

High-Impact Application Scenarios for 1β-Hydroxydeoxycholic Acid-d5 in CYP3A Biomarker Quantification


Clinical Drug–Drug Interaction Studies Requiring Detection of Both CYP3A Induction and Moderate/Strong Inhibition

The d5 IS supports quantification of total 1β-OH DCA (sum of free acid plus glycine and taurine conjugates) in human plasma, enabling a single biomarker to detect rifampin-mediated induction (6.8–10.3× increase) and itraconazole- or fluconazole-mediated inhibition (81–85% and 39% reduction, respectively) [1][2]. This dual-directionality eliminates the need for separate biomarker assays for induction and inhibition arms of a DDI study, streamlining clinical protocols and reducing sample analysis burden.

Regulatory-Compliant Bioanalytical Method Validation for CYP3A Phenotyping in First-in-Human Trials

The 4-in-1 LC–MS/MS method using d5 IS has been validated to ICH M10 standards with an LLOQ of 0.05 ng/mL for 1β-OH-DCA and its conjugates in human plasma [1]. This sensitivity is sufficient to quantify basal (pre-dose) endogenous levels and detect further reductions following CYP3A inhibition—a prerequisite for inclusion of the biomarker in regulatory DDI assessment packages.

Academic and Pharmaceutical Research on CYP3A Pharmacogenetics and Inter-Individual Variability

The 1β-OH-DCA/DCA urinary ratio, quantified using the d5 IS, correlates significantly with oral midazolam clearance (r = 0.652, p = 0.041) and with itraconazole-induced changes in CYP3A activity (rs = 0.53, p < 0.01) [1][2]. This makes the d5 compound a critical reagent for academic labs and pharma DMPK groups investigating CYP3A pharmacogenetics, polypharmacy risk, and population variability in drug metabolism.

Therapeutic Drug Monitoring Adjunct for Narrow-Therapeutic-Index CYP3A Substrates (e.g., Tacrolimus)

In cross-sectional studies of tacrolimus-treated patients, urinary 1β-OH-DCA concentrations correlated with tacrolimus dose requirements, suggesting potential utility as a non-invasive CYP3A phenotyping tool to guide dosing [1]. The d5 IS ensures the quantitative accuracy needed for clinical translation of this biomarker, where between-run precision and long-term calibration stability are paramount.

Quote Request

Request a Quote for 1β-Hydroxydeoxycholic Acid-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.